1-[(4-氯苯基)甲氧基]-3-[4-(4-氟苯基)哌嗪-1-基]丙醇二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have been found to exhibit significant effects on both allergic asthma and allergic itching . The compound “1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride” is likely to have similar properties and potential applications.
Synthesis Analysis
The synthesis of piperazine derivatives involves the design and creation of novel compounds for testing their in vivo anti-allergic activities . The target compounds are designed and synthesized by replacing part C of levocetirizine (a leading compound in the treatment of allergies) with sulfonamides . Part A is unchanged, and Part B is kept either two or three carbons long .科学研究应用
双重作用抗抑郁药
已经开发出在 5-HT1A 血清素受体和血清素转运蛋白处具有双重活性的新型抗抑郁药。合成了对 5-HT1A 受体和 5-HT 转运蛋白均具有高纳摩尔亲和力的化合物,由于其双重作用机制,显示出作为有效抗抑郁药的潜力 (Javier Díez Martínez 等,2001)。
抗菌活性
已经合成出新型的 1,2,4-三唑衍生物,并显示出对各种微生物具有良好或中等的活性。合成涉及包括与“1-[(4-氯苯基)甲氧基]-3-[4-(4-氟苯基)哌嗪-1-基]丙烷-2-醇二盐酸盐”相关的结构的新型化合物,展示了它们在抗菌应用中的潜力 (H. Bektaş 等,2010)。
合成和结构分配
合成了新型化合物“2-{[4-(4-溴苯基)哌嗪-1-基)]甲基}-4-(3-氯苯基)-5-(4-甲氧基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮”,其结构通过各种光谱方法分配,说明了该化合物进一步药理探索的潜力 (M. Wujec & R. Typek,2023)。
选择性血清素再摄取抑制剂 (SSRIs)
以强效抗抑郁药氟西汀为模型,结合功能化哌嗪合成的化合物,旨在选择性抑制血清素再摄取 (SSRIs),并可能改善不良反应状况。这些化合物在血清素再摄取转运蛋白 (SERT) 处表现出结合,表明它们作为 SSRIs 的潜力 (J. Dorsey 等,2004)。
抗焦虑药物的不对称合成
已经报道了抗焦虑药物的高效不对称合成,为生产具有潜在抗焦虑特性的化合物提供了一种直接的方法。这种合成展示了与“1-[(4-氯苯基)甲氧基]-3-[4-(4-氟苯基)哌嗪-1-基]丙烷-2-醇二盐酸盐”相关的化合物的药用应用 (A. Narsaiah & B. Nagaiah,2010)。
作用机制
Piperazine derivatives are often used in the treatment of allergies due to their higher affinity to H1 receptors than histamine . Histamine interacts with H1 receptors and causes allergies with exposure to excessive amounts of an allergen . Therefore, it’s likely that “1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride” acts in a similar manner.
属性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN2O2.2ClH/c21-17-3-1-16(2-4-17)14-26-15-20(25)13-23-9-11-24(12-10-23)19-7-5-18(22)6-8-19;;/h1-8,20,25H,9-15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRYUDUBVKNMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl3FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。